molecular formula C18H21ClN4O2S B2399651 1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea CAS No. 942011-11-2

1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea

Cat. No.: B2399651
CAS No.: 942011-11-2
M. Wt: 392.9
InChI Key: KOCOTGQEAGZLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea is a urea-based small molecule featuring a 4-chlorophenyl group and a substituted 1,3-thiazole moiety. The thiazole ring is functionalized with a 4-methylpiperidine-1-carbonyl group at position 5 and a methyl group at position 2.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-11-7-9-23(10-8-11)16(24)15-12(2)20-18(26-15)22-17(25)21-14-5-3-13(19)4-6-14/h3-6,11H,7-10H2,1-2H3,(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCOTGQEAGZLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea is a complex organic molecule that has garnered attention for its potential biological activity. This compound features a unique structural arrangement that includes a thiazole ring and a piperidine moiety, which are known to contribute to various pharmacological effects. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H20ClN3OC_{17}H_{20}ClN_3O with a molecular weight of approximately 305.82 g/mol. The structural components include:

  • 4-chlorophenyl group : This moiety is often associated with increased biological activity due to its electron-withdrawing properties.
  • Thiazole ring : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.
  • Piperidine derivative : This structure is frequently found in many therapeutic agents, contributing to their efficacy.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives bearing the piperidine nucleus have shown promising results against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
Compound ASalmonella typhi152.14
Compound BBacillus subtilis180.63
Compound CEscherichia coli126.28

These results suggest that modifications in the structure can enhance the antimicrobial potency of similar compounds .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and are targets for therapeutic intervention.

Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Standard IC50 (µM)
Acetylcholinesterase (AChE)1.1321.25
Urease2.14-

The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, while urease inhibitors are significant in treating urinary infections .

Case Studies

Several studies have highlighted the biological potential of thiazole-containing compounds:

  • Antibacterial Activity : A study demonstrated that thiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and E. coli, emphasizing the importance of the thiazole ring in enhancing biological efficacy .
  • Anticancer Properties : Research indicated that similar compounds showed cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Compounds with piperidine structures have been linked to neuroprotective activities, making them candidates for further investigation in neurodegenerative disease models .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares core structural motifs with several analogues, as highlighted below:

Compound Name / ID Substituents on Thiazole Urea-Linked Group Key Structural Differences Reference
Target Compound 4-methyl, 5-(4-methylpiperidine-1-carbonyl) 4-chlorophenyl N/A
9c () 4-(piperazin-1-ylmethyl) 3-chloro-4-fluorophenyl Piperazine vs. piperidine; chloro-fluoro substitution
11k () 4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl) 4-chloro-3-(trifluoromethyl)phenyl Extended piperazine chain with hydrazinyl group
PSNCBAM-1 () 3-(6-pyrrolidin-1-yl)pyridin-2-yl 4-chlorophenyl Pyridine-pyrrolidine substituent instead of thiazole
Compound 5-(4-pyridyl)-1,3,4-thiadiazole 4-chlorobenzoyl Thiadiazole instead of thiazole; benzoyl vs. phenylurea

Key Observations :

  • The target compound’s 4-methylpiperidine-1-carbonyl group distinguishes it from analogues with piperazine (e.g., 9c) or extended side chains (e.g., 11k). Piperidine’s reduced basicity compared to piperazine may influence pharmacokinetics .
  • The 4-chlorophenyl urea linkage is conserved in PSNCBAM-1 but paired with a pyridine-pyrrolidine system, suggesting divergent target affinities .

Key Insights :

  • The fungicidal activity of the compound (>80% at 50 mg/L) suggests that urea-thiazole/thiadiazole hybrids are potent antifungals. The target compound’s piperidine substitution may enhance membrane permeability, though direct activity data are lacking .

Key Observations :

  • Higher molecular weights in the 11 series (e.g., 568.2 for 11k) correlate with extended substituents, which may reduce bioavailability compared to the target compound .
  • Yields for urea-thiazole derivatives generally exceed 80%, indicating robust synthetic routes .

Q & A

Basic: What are the key synthetic routes for synthesizing this urea derivative, and what critical reaction conditions influence yield and purity?

Answer:
The compound is typically synthesized via multi-step processes involving:

  • Step 1: Formation of the thiazole intermediate through cyclization reactions, often using K₂CO₃ as a base catalyst under reflux conditions .
  • Step 2: Functionalization of the thiazole ring with a 4-methylpiperidine carbonyl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
  • Step 3: Coupling the intermediate with 4-chlorophenyl isocyanate to form the urea linkage, optimized at room temperature to avoid side reactions .
    Critical Conditions: Solvent choice (polar aprotic for step 2), catalyst selection (e.g., triethylamine for acylations), and purification via column chromatography or crystallization .

Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: To confirm substituent positions and urea bond formation (e.g., urea NH signals at δ 8.5–9.5 ppm) .
    • FT-IR: Urea carbonyl stretch (~1640–1680 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonding in urea moieties) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can computational tools predict the compound’s bioactivity and electronic properties?

Answer:

  • Molecular Docking (AutoDock4): Predicts binding affinity to targets (e.g., kinases) by simulating ligand-receptor interactions. Flexible sidechain docking is critical for accurate piperidine-thiazole orientation .
  • Wavefunction Analysis (Multiwfn): Calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, guiding SAR studies .
  • DFT Calculations: Optimizes geometry and frontier molecular orbitals (HOMO-LUMO) to assess reactivity .

Advanced: How do structural modifications (e.g., substituents on thiazole/piperidine) affect biological activity?

Answer:

  • Thiazole Modifications: Replacing methyl with ethyl (as in ) increases lipophilicity, enhancing membrane permeability but reducing solubility .
  • Piperidine Substitution: 4-Methylpiperidine improves metabolic stability compared to unsubstituted piperidine due to steric hindrance .
  • Urea vs. Thiourea: Thiourea analogs (e.g., ) show stronger hydrogen bonding but lower bioavailability due to higher polar surface area .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Validation: Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Theoretical Frameworks: Link discrepancies to target polymorphism or off-target effects using cheminformatics tools (e.g., PubChem BioActivity data) .
  • Comparative SAR: Cross-reference analogs (e.g., and ) to isolate substituent-specific effects .

Methodological: How can reaction conditions be optimized to address low yields in thiazole-urea coupling?

Answer:

  • Solvent Optimization: Use dichloromethane (DCM) instead of THF to reduce byproduct formation .
  • Catalyst Screening: Tertiary amines (e.g., DMAP) improve isocyanate reactivity .
  • Flow Chemistry: Continuous flow reactors enhance mixing and thermal control, achieving >85% yield in coupling steps .

Advanced: What is the role of the urea moiety in target binding compared to thiourea/carbamate analogs?

Answer:

  • Urea: Forms dual hydrogen bonds with catalytic lysine/aspartate residues (e.g., in kinase ATP pockets), confirmed by SCXRD .
  • Thiourea: Stronger hydrogen bonding but prone to oxidation, reducing in vivo stability .
  • Carbamate: Lacks NH donors, weakening binding but improving pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.